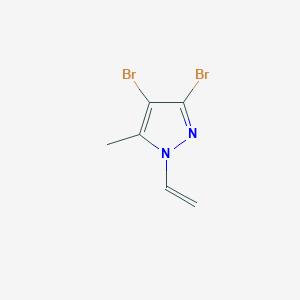![molecular formula C9H9NO2S B14189055 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one CAS No. 861397-51-5](/img/structure/B14189055.png)
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
Aplicaciones Científicas De Investigación
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyridine: Lacks the ethoxy group but shares the core structure.
Ethoxypyridine: Contains the ethoxy group but lacks the fused thieno ring.
Thieno[2,3-b]pyridine: A different isomer with the thieno ring fused at a different position.
Uniqueness
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is unique due to the presence of both the ethoxy group and the specific fusion of the thieno and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
861397-51-5 |
|---|---|
Fórmula molecular |
C9H9NO2S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
5-ethoxy-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-8-5-7(11)9-6(10-8)3-4-13-9/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
QYSHRLRDJCCAPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)C2=C(N1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)



![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)







